Enniatin-B1
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Overview
Description
Enniatin-B1 is a mycotoxin produced by various Fusarium species. It belongs to the enniatin family, which are cyclic hexadepsipeptides known for their ionophoric properties. This compound has garnered attention due to its antibacterial, antifungal, and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enniatin-B1 can be synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic hexadepsipeptide structure, which includes alternating D-α-hydroxy-isovaleryl and amino acid units. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Fusarium species. The fermentation conditions include maintaining an optimal temperature, pH, and nutrient supply to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Enniatin-B1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by cytochrome P450 enzymes, leading to the formation of multiple metabolites.
Reduction: Although less common, reduction reactions can alter the structure of this compound.
Substitution: this compound can participate in substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes in the presence of NADPH.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include hydroxylated and carbonylated metabolites .
Scientific Research Applications
Enniatin-B1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ionophoric properties and membrane transport mechanisms.
Biology: Investigated for its role in modulating calcium flux and mitochondrial function.
Medicine: Explored for its cytotoxic effects on cancer cells and potential as an anticancer agent.
Industry: Utilized in the development of antifungal and antibacterial agents.
Mechanism of Action
Enniatin-B1 exerts its effects primarily through its ionophoric properties. It forms complexes with monovalent cations, facilitating their transport across cellular membranes. This disrupts ion homeostasis, leading to cytotoxic effects. This compound also affects calcium flux by interacting with store-operated channels and mitochondrial permeability transition pores .
Comparison with Similar Compounds
Enniatin-A: Another member of the enniatin family with similar ionophoric properties.
Enniatin-A1: Shares structural similarities with enniatin-B1 but differs in its biological activity.
Enniatin-B: Closely related to this compound, often studied together due to their similar properties.
Uniqueness: this compound is unique due to its specific cytotoxic activity and its ability to modulate calcium flux through distinct pathways. Its ionophoric properties and interaction with cellular membranes make it a valuable compound for studying ion transport and cytotoxic mechanisms .
Biological Activity
Enniatin B1 (ENN B1) is a mycotoxin produced by various species of the fungus Fusarium, commonly found in agricultural products, particularly cereals. As an emerging mycotoxin, ENN B1 has garnered attention due to its biological activities, including antibacterial and antifungal properties, as well as its cytotoxic effects on various cell lines. This article delves into the biological activity of ENN B1, supported by research findings and data tables.
Antibacterial and Antifungal Properties
ENN B1 exhibits significant antibacterial activity against several pathogenic bacteria. Research indicates that it is effective against:
- Escherichia coli
- Yersinia enterocolitica
- Clostridium perfringens
- Enterococcus faecium
In vitro studies have shown that ENN B1 can inhibit the growth of beneficial bacteria such as Bifidobacterium adolescentis and Streptococcus thermophilus at concentrations ranging from 20 ng to 20,000 ng. However, it shows no activity against certain strains of Bacillus subtilis and most strains of Saccharomyces cerevisiae .
Cytotoxicity
ENN B1 demonstrates cytotoxic effects across various cell lines, with reported IC50 values indicating its potency. The cytotoxicity varies depending on the cell type:
The compound induces apoptosis through mechanisms such as caspase-3 activation and oxidative stress, leading to mitochondrial membrane permeabilization .
Ionophoric Activity
ENN B1 has been shown to alter ion homeostasis within cells, primarily affecting calcium levels. This ionophoric activity contributes to its cytotoxic effects and may play a role in inducing apoptosis in neuroblastoma cells .
Inhibition of Drug Efflux Pumps
ENN B1 inhibits ATP-binding cassette (ABC) transporters, which are crucial for drug efflux in cancer cells. This characteristic positions ENN B1 as a potential candidate for enhancing the efficacy of chemotherapeutic agents by preventing their expulsion from tumor cells .
Metabolism and Bioavailability
Research indicates that ENN B1 is metabolized predominantly through cytochrome P-450 enzymes, resulting in hydroxylated and carbonylated metabolites. A biomonitoring study revealed that ENN B1 was present in 94.3% of urine samples tested, suggesting frequent exposure in humans . The bioavailability varies significantly among species; for instance, pigs exhibit a high absorption rate (91%), while broiler chickens show only 5% absorption after oral administration .
Toxicological Assessments
Several studies have assessed the toxicological impact of ENN B1:
- Cytotoxicity in Cell Lines : In vitro studies have demonstrated that ENN B1 can impair cell viability and induce oxidative stress across various cell types, including human liver cells and cancer cell lines .
- Genotoxic Effects : Recent findings suggest potential genotoxic and estrogenic activities associated with ENN B1 exposure, warranting further investigation into its long-term health impacts .
Clinical Implications
Given its antibacterial properties and potential to inhibit drug efflux pumps, ENN B1 may offer therapeutic benefits in treating infections or enhancing cancer therapies. However, its cytotoxicity raises concerns about safety and necessitates careful risk assessment.
Properties
IUPAC Name |
3-butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSETXJXJTMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.